

A Note on the Nomenclature: Butyryl Choline Butyltriphenylborate

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Compound of Interest

Compound Name: *Borate V*

Cat. No.: *B575969*

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Initial research did not yield specific information on a compound named "Butyryl Choline Butyltriphenylborate." The scientific literature extensively documents "Butyrylcholine," a synthetic choline ester, and its interactions with the enzyme Butyrylcholinesterase (BChE). It is possible that "Butyltriphenylborate" refers to a specific salt form or a related but separate area of inquiry. This guide will focus on the well-documented and scientifically significant compound, Butyrylcholine, and its pivotal role in research and drug development.

Introduction to Butyrylcholine

Butyrylcholine (BCh) is a synthetic choline-based ester that functions as a substrate for the enzyme Butyrylcholinesterase (BChE), also known as pseudocholinesterase.[1][2] Structurally similar to the neurotransmitter acetylcholine (ACh), BCh is not found naturally in the body.[1] Its primary utility lies in the laboratory setting as a chemical tool to differentiate between the activity of acetylcholinesterase (AChE) and BChE, as the latter hydrolyzes butyrylcholine more efficiently.[1] This specificity makes it an invaluable compound in neuropharmacology, toxicology, and in the study of neurodegenerative diseases like Alzheimer's disease.[3]

Discovery and History

The development of synthetic choline esters, including Butyrylcholine chloride, dates back to the early 20th century, following the identification of acetylcholine as a neurotransmitter by Otto Loewi in 1921.[3] Researchers synthesized Butyrylcholine chloride in the 1930s as part of a systematic effort to understand the substrate specificity of cholinesterases.[3] This research

was crucial in distinguishing between "true cholinesterase" (AChE) and "pseudocholinesterase" (BChE).

Physicochemical Properties of Butyrylcholine Chloride

Property	Value	Reference
Chemical Formula	$C_9H_{20}ClNO_2$	[3]
Molar Mass	209.71 g/mol	[3]
CAS Number	2963-78-2	[3]
Appearance	White to off-white crystalline powder	[3]
Solubility	Soluble in water and organic solvents	[3]

Synthesis of Butyrylcholine Chloride

Several methods can be employed for the synthesis of Butyrylcholine chloride:

- **Acylation Reaction:** This involves the reaction of choline or its derivatives with butyryl chloride. A base is typically required to neutralize the hydrochloric acid produced during the reaction.[3]
- **Direct Esterification:** Butyric acid can be reacted with choline under acidic conditions to form Butyrylcholine chloride and water.[3]
- **Chemical Modification:** Existing choline derivatives can be chemically modified to introduce a butyryl group, followed by chlorination.[3]

Role in Butyrylcholinesterase (BChE) Research

Butyrylcholinesterase is a serine hydrolase found in high concentrations in the liver, plasma, and the central nervous system. While AChE is primarily responsible for the rapid hydrolysis of acetylcholine at the synaptic cleft, BChE also contributes to cholinergic neurotransmission and

plays a role in the metabolism of various drugs and toxins.[4][5] Altered BChE activity has been linked to Alzheimer's disease and liver diseases.

Butyrylcholine serves as the preferential substrate for BChE in various in vitro assays designed to measure the enzyme's activity and to screen for potential inhibitors. These inhibitors are of significant interest in the development of therapeutics for Alzheimer's disease.

Quantitative Data: Inhibition of Butyrylcholinesterase

The following table provides examples of IC₅₀ values for various compounds that inhibit Butyrylcholinesterase, where Butyrylcholine is used as the substrate in the assay.

Inhibitor	Enzyme Source	IC ₅₀ (μM)	Reference
Rivastigmine	Human BuChE	-	[6]
Donepezil	Equine Serum BChE	5.91	[6]
Tacrine	Equine Serum BChE	0.014	[6]
Compound 7	Equine BuChE	9.72	[6]
Compound 16	Human BuChE	< 10 (selective)	[6]

Note: The table presents a selection of data from the cited literature. For comprehensive and comparative data, consulting the primary research articles is recommended.

Experimental Protocols

In Vitro Butyrylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to measure cholinesterase activity. The principle lies in the hydrolysis of a thiocholine ester by the enzyme, which produces thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.[7]

Materials:

- Butyrylcholinesterase (BChE) enzyme solution (e.g., from equine serum or human recombinant)
- Butyrylthiocholine iodide (BTCI) as the substrate
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
- Phosphate buffer (e.g., 0.1 M, pH 8.0)
- Test compound (potential inhibitor) and a reference inhibitor (e.g., Donepezil)
- 96-well microplate
- Microplate reader

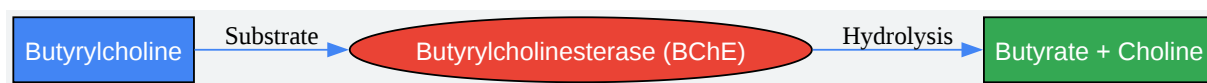
Procedure:

- Preparation of Reagents: Prepare working solutions of DTNB and the substrate (BTCI) in the phosphate buffer. Prepare serial dilutions of the test compound and the reference inhibitor.
- Assay Setup: In a 96-well plate, add the following to each well:
 - 20 μ L of the test compound at various concentrations or the reference inhibitor. For the control (uninhibited enzyme activity), add 20 μ L of the solvent used for the compounds.
 - 20 μ L of the BChE enzyme solution.
- Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
- Addition of DTNB: Add 20 μ L of the DTNB solution to each well.
- Initiation of Reaction: Initiate the enzymatic reaction by adding 20 μ L of the BTCI substrate solution to each well.
- Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

- **Data Analysis:** Calculate the rate of the reaction for each concentration of the inhibitor. The percentage of inhibition is determined relative to the control. The IC_{50} value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

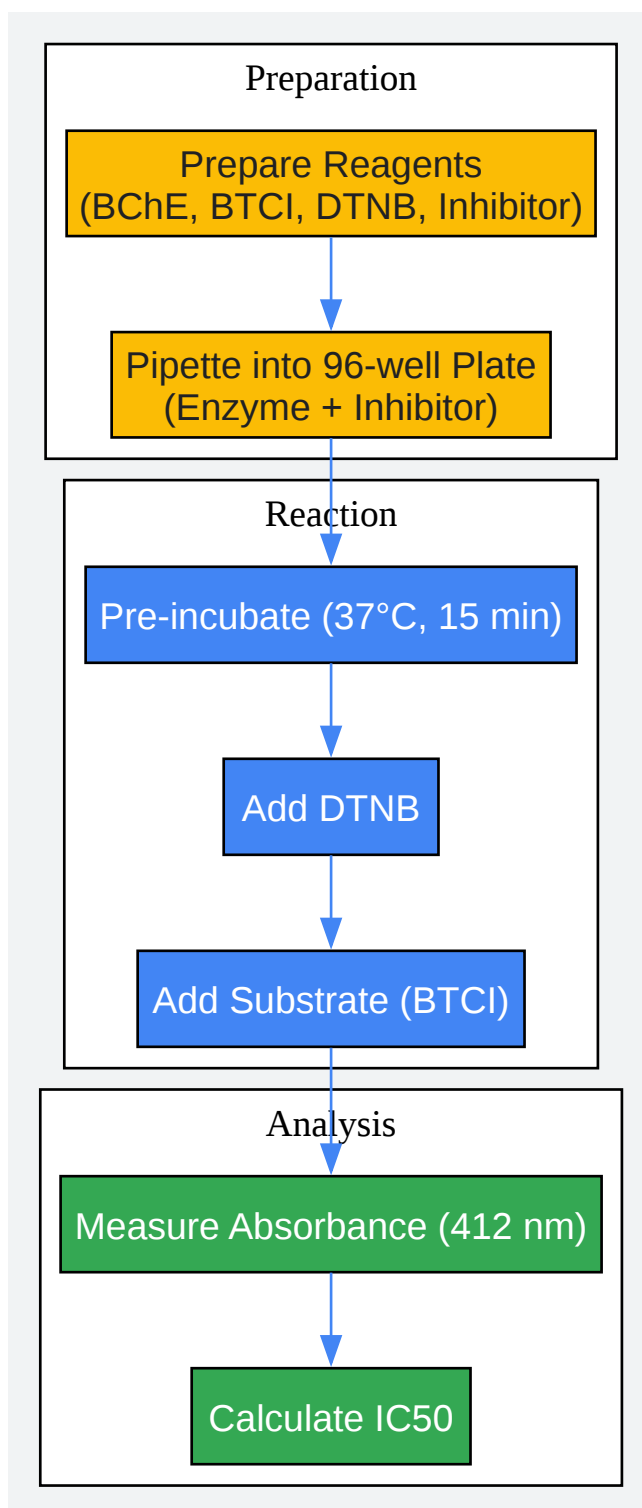
Signaling Pathway: Enzymatic Hydrolysis of Butyrylcholine



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Caption: Enzymatic hydrolysis of Butyrylcholine by BChE.

Experimental Workflow: BChE Inhibition Assay



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Caption: Workflow for a Butyrylcholinesterase inhibition assay.

Conclusion

Butyrylcholine, though a synthetic compound, is a cornerstone of research in the cholinergic system. Its specific interaction with Butyrylcholinesterase allows for the detailed study of this enzyme's function and the identification of novel therapeutic agents. For researchers and drug development professionals, a thorough understanding of Butyrylcholine and its applications in assays is fundamental to advancing our knowledge of neurodegenerative disorders and developing effective treatments.

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